molecular formula C17H14INOS B12617112 N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-52-6

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide

Cat. No.: B12617112
CAS No.: 920537-52-6
M. Wt: 407.3 g/mol
InChI Key: AUUCTQNYQFBFDQ-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)ethyl]-2-iodobenzamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular cyclization reactions.

    Introduction of the Iodobenzamide Group: The iodobenzamide group can be introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Benzothiophenes: Formed through substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzothiophene core can mimic certain biological molecules, allowing the compound to bind to specific receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is unique due to the presence of the iodobenzamide group, which imparts distinct chemical properties and potential applications. The combination of the benzothiophene core and the iodobenzamide group makes it a valuable compound for various scientific research applications.

Properties

CAS No.

920537-52-6

Molecular Formula

C17H14INOS

Molecular Weight

407.3 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide

InChI

InChI=1S/C17H14INOS/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20)

InChI Key

AUUCTQNYQFBFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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